N-(4-fluorobenzyl)butanamide is a chemical compound characterized by its amide functional group and the presence of a fluorobenzyl moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. The compound's structure can be represented as C12H14FN, indicating it consists of carbon, hydrogen, fluorine, and nitrogen atoms.
The synthesis and characterization of N-(4-fluorobenzyl)butanamide have been reported in various patents and scientific literature, highlighting its relevance in pharmaceutical applications. Notably, it serves as an intermediate in the synthesis of atorvastatin, a well-known cholesterol-lowering medication .
N-(4-fluorobenzyl)butanamide can be classified as an aromatic amide due to the presence of an aromatic ring (the fluorobenzyl group) attached to the amide functional group. Its classification is significant for understanding its chemical behavior and potential biological activity.
The synthesis of N-(4-fluorobenzyl)butanamide typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, using polar aprotic solvents like dimethylformamide can enhance solubility and reactivity, while controlling temperature is vital to minimize side reactions and impurities .
The molecular structure of N-(4-fluorobenzyl)butanamide features:
N-(4-fluorobenzyl)butanamide can participate in various chemical reactions typical for amides:
The stability of N-(4-fluorobenzyl)butanamide under different conditions is influenced by factors such as solvent choice, temperature, and pH, which must be carefully controlled during experimental procedures .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and identify impurities during synthesis .
N-(4-fluorobenzyl)butanamide has potential applications in:
The 4-fluorobenzyl group constitutes a privileged pharmacophore in medicinal chemistry due to its multifaceted ability to enhance drug-target interactions and improve pharmacokinetic properties. This moiety features a benzene ring with a fluorine atom at the para-position and a methylene (-CH₂-) linker that connects to adjacent structural elements. The strategic incorporation of fluorine atoms into bioactive compounds has become an indispensable tool in modern drug design, with fluorinated drugs representing approximately 20-25% of currently marketed pharmaceuticals [4].
The electronic effects of the fluorine substituent profoundly influence molecular properties. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment and induces moderate electron-withdrawing characteristics throughout the aromatic system. This polarization enhances hydrogen-bond acceptor capacity at the ortho-positions relative to the fluorine, facilitating specific interactions with biological targets. In the context of N-(4-fluorobenzyl)butanamide, these electronic properties potentially optimize binding interactions through dipole-dipole forces and weak hydrogen bonding [4].
The hydrophobic contribution of the fluorinated aromatic ring significantly influences bioavailability parameters. The 4-fluorobenzyl group demonstrates balanced hydrophobicity with a calculated logP value of approximately 2.17 for the fluorobenzyl fragment itself. This property enhances membrane permeability while maintaining sufficient water solubility for biological distribution. Additionally, the fluorine atom provides metabolic stabilization by blocking cytochrome P450-mediated oxidation at the para-position, a common site of metabolic attack on unsubstituted benzyl groups. This protective effect substantially improves metabolic stability and plasma half-life in vivo [1] [4].
Table 1: Key Physicochemical Properties of 4-Fluorobenzyl-containing Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Biological Significance |
---|---|---|---|---|
4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | Boiling point: 482K at 0.973 bar | Synthetic intermediate for pharmacophores |
N-(4-Fluorobenzyl)-1-butanamine | C₁₁H₁₆FN | 181.25 | Density: 1.0±0.1 g/cm³; LogP: 3.16 | Demonstrates favorable physicochemical profile |
Tyrosinase inhibitor 26 | Not specified | Not specified | IC₅₀ = 0.18 μM against AbTYR | 100-fold more potent than kojic acid |
The biological validation of this pharmacophore is evident in several drug discovery programs. In tyrosinase inhibition studies, compounds featuring the 4-fluorobenzylpiperazine moiety demonstrated exceptional potency, with one derivative (compound 26) exhibiting an IC₅₀ value of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR)—approximately 100-fold more potent than the reference standard kojic acid [4]. Similarly, sulfamide fragments incorporating fluorinated benzyl groups showed selective inhibition against cancer-associated carbonic anhydrase isoforms (hCA IX and XII), highlighting the therapeutic relevance of this structural motif in targeting metalloenzymes [2].
The amide bond (-NH-C=O) in N-(4-fluorobenzyl)butanamide serves as a critical molecular bridge that profoundly influences both the compound's physicochemical behavior and its biological interactions. This functional group creates a semi-rigid connection between the hydrophobic 4-fluorobenzyl group and the aliphatic butanamide chain, establishing defined spatial orientation essential for target recognition while maintaining conformational flexibility [3] [7].
Amide bonds significantly impact solubility profiles through their capacity to form hydrogen bonds with water molecules. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the amide nitrogen (particularly in secondary amides) functions as a moderate hydrogen bond donor. This dual capacity enhances aqueous solubility despite the presence of hydrophobic molecular regions. For N-(4-fluorobenzyl)butanamide, the amide linkage counterbalances the lipophilicity of the fluorinated aromatic ring (logP ≈ 2.17) and butyl chain, yielding a balanced calculated logP value of approximately 1.0–1.5 based on structural analogs . This optimal partition coefficient supports passive diffusion across biological membranes while maintaining sufficient solubility for gastrointestinal absorption (if applicable) and systemic distribution [3].
The metabolic stability conferred by the amide linkage represents a key advantage over more labile functional groups. Amide bonds exhibit greater resistance to enzymatic hydrolysis compared to esters, particularly when flanked by sterically hindered groups. In N-(4-fluorobenzyl)butanamide, the secondary amide structure is stabilized by the adjacent benzyl group, potentially extending plasma half-life. Additionally, the amide nitrogen is less prone to oxidative metabolism than amine functionalities, reducing first-pass metabolism liabilities. These properties collectively contribute to improved bioavailability parameters observed in amide-containing pharmaceuticals [3] [7].
Table 2: Comparative Properties of Butanamide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Implications |
---|---|---|---|---|
Butanamide | C₄H₉NO | 87.12 | Linear aliphatic amide | Reference compound for amide interactions |
N-(4-Fluorobenzyl)butanamide | C₁₁H₁₄FNO | 195.24 | Fluorinated aromatic + aliphatic amide | Balanced logP; hydrogen bonding capacity |
4-Fluorobutyrfentanyl | C₂₃H₂₉FN₂O | 368.50 | Piperidine + phenethyl + fluorobenzamide | Demonstrates bioactivity of fluorinated amides |
The conformational restraint introduced by the amide bond creates defined spatial relationships between pharmacophoric elements. The partial double-bond character of the C-N bond (approximately 40% double-bond character) establishes a planar configuration around the amide functionality. This planarity orients the 4-fluorobenzyl and butanamide groups in specific relative positions that may complement binding sites on biological targets. Additionally, the carbonyl group serves as a hydrogen-bond acceptor capable of forming critical interactions with protein residues such as backbone amides, serine hydroxyls, or histidine imidazole groups. These interactions significantly enhance binding affinity and selectivity for target proteins [3] [7].
Butanamide derivatives represent a historically significant scaffold in medicinal chemistry that has evolved substantially through rational structure-based optimization. The simple aliphatic butanamide structure (C₃H₇C(O)NH₂) serves as a fundamental building block with favorable physicochemical properties, including intermediate chain length that balances hydrophobicity and conformational flexibility. Early pharmacological interest in butanamide derivatives emerged from their metabolic stability compared to corresponding amine or ester analogs, prompting systematic exploration of N-substituted variants [3] [7].
The strategic incorporation of aromatic systems onto the butanamide nitrogen marked a significant advancement in the scaffold's development. Initial efforts focused on unsubstituted benzyl groups, yielding compounds with improved target affinity but suboptimal metabolic stability. The introduction of halogen substituents, particularly fluorine at the para-position, addressed these limitations by blocking aromatic oxidation—a primary metabolic pathway. This innovation produced derivatives with enhanced pharmacokinetic profiles while maintaining target engagement. The structural evolution from simple butanamide to N-(4-fluorobenzyl)butanamide exemplifies rational design principles addressing both pharmacodynamic and pharmacokinetic challenges [4] .
Table 3: Evolution of Bioactive Butanamide Derivatives
Generational Development | Representative Structural Features | Key Advantages | Therapeutic Applications |
---|---|---|---|
First-generation | Aliphatic butanamides (e.g., butyramide) | Metabolic stability; favorable logP | Early exploratory compounds |
Second-generation | N-Benzylbutanamides | Enhanced target affinity | Neuromodulators; enzyme inhibitors |
Third-generation | N-(4-Fluorobenzyl)butanamides | Improved metabolic stability; optimized electronic properties | Targeted therapies; fragment-based drug design |
The rise of fragment-based drug discovery (FBDD) methodologies further established N-(4-fluorobenzyl)butanamide as a valuable molecular fragment. Fragments are characterized by low molecular weight (typically <250 Da), high ligand efficiency, and balanced physicochemical properties—criteria that this compound satisfies. In carbonic anhydrase inhibitor development, researchers synthesized diverse sulfamide fragments where fluorobenzyl derivatives demonstrated selective inhibition against cancer-associated isoforms hCA IX and XII [2]. Similarly, fluorinated piperazine benzamides incorporating the 4-fluorobenzyl group showed exceptional potency as tyrosinase inhibitors, validating this moiety's utility in metalloenzyme targeting [4].
Contemporary research explores N-(4-fluorobenzyl)butanamide derivatives as versatile intermediates for constructing more complex therapeutic agents. The scaffold serves as a starting point for structural diversification through modifications including: chain length optimization (propyl to pentyl analogs); carbonyl bioisosteres (sulfonamides, retro-amides); and hybridization strategies combining with complementary pharmacophores. This systematic approach has yielded compounds with activity against diverse targets, particularly enzymes featuring hydrophobic active sites that accommodate the fluorobenzyl group while engaging the amide functionality through hydrogen bonding [2] [4] [7].
The scaffold's significance extends to addressing historically "undruggable" targets such as protein-protein interactions and transcription factors. By serving as a synthetic handle for constructing bifunctional molecules (PROTACs, molecular glues) or as a core structure for allosteric modulator development, N-(4-fluorobenzyl)butanamide derivatives contribute to modern therapeutic paradigms. The covalent inhibitor strategy applied successfully to KRASG12C inhibitors demonstrates how strategically positioned electrophiles on similar scaffolds can achieve targeted covalent modification, opening new avenues for targeting challenging oncogenic proteins [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1